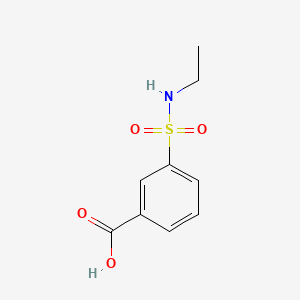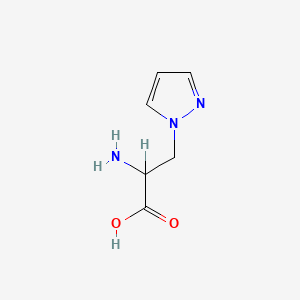
5-Bromouracil ribonucleoside
描述
5-Bromouracil ribonucleoside: is a derivative of uracil, where a bromine atom is substituted at the fifth position of the uracil ring. This compound is known for its ability to be incorporated into RNA, replacing uracil, and is used in various biochemical and molecular biology applications . It is a white crystalline solid with a molecular formula of C9H11BrN2O6 and a molar mass of 323.099 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromouracil ribonucleoside typically involves the bromination of uracil followed by ribosylation. One common method starts with uracil, which is brominated using sodium bromide and sodium hypochlorite in an acidic medium to yield 5-bromouracil . This intermediate is then subjected to ribosylation using a ribose donor under suitable conditions to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves controlled bromination of uracil followed by enzymatic or chemical ribosylation. The reaction conditions are carefully monitored to maintain the integrity of the ribonucleoside and to minimize by-products .
化学反应分析
Types of Reactions: 5-Bromouracil ribonucleoside undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions are used to cleave the glycosidic bond.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Hydrolysis: Yields uracil and ribose or their derivatives.
科学研究应用
Chemistry: 5-Bromouracil ribonucleoside is used as a mutagenic agent in chemical research to study the effects of base analogs on RNA structure and function .
Biology: In biological research, it is used to label RNA molecules, allowing for the study of RNA synthesis, stability, and processing. It is also used in studies involving RNA splicing and the detection of RNA synthesis in individual cells .
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral and anticancer drugs due to its ability to induce mutations and interfere with nucleic acid metabolism .
作用机制
5-Bromouracil ribonucleoside exerts its effects by being incorporated into RNA in place of uracil. This incorporation can lead to base mispairing during RNA synthesis, resulting in mutations. The bromine atom at the fifth position of the uracil ring stabilizes the enol form of the base, which can pair with guanine instead of adenine, leading to transition mutations . This mechanism is utilized in research to study mutagenesis and in medicine to enhance the efficacy of radiation therapy .
相似化合物的比较
5-Fluorouracil: Another uracil analog used in cancer treatment.
5-Chlorouracil: Similar to 5-Bromouracil but with a chlorine atom instead of bromine.
5-Iodouracil: Contains an iodine atom at the fifth position.
Uniqueness: 5-Bromouracil ribonucleoside is unique due to its specific incorporation into RNA and its ability to induce mutations through base mispairing. Its bromine atom provides distinct chemical properties compared to other halogenated uracil analogs, making it particularly useful in studies involving RNA synthesis and stability .
属性
IUPAC Name |
5-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFIRQJZCNVMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870817 | |
| Record name | 5-Bromo-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3370-69-2, 957-75-5 | |
| Record name | NSC82222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromouridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


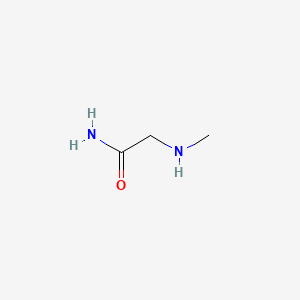
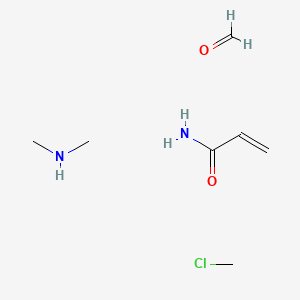

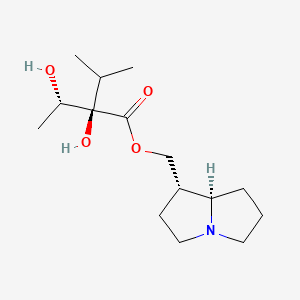
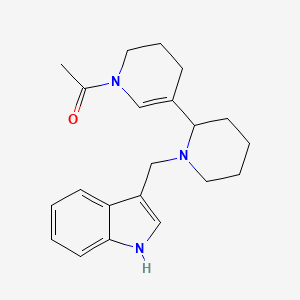
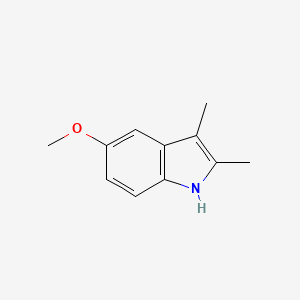
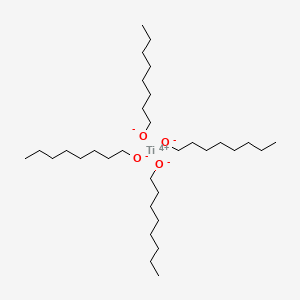
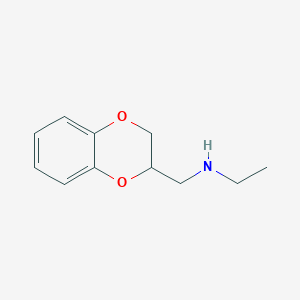
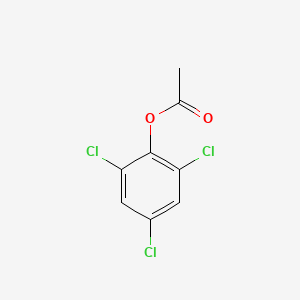
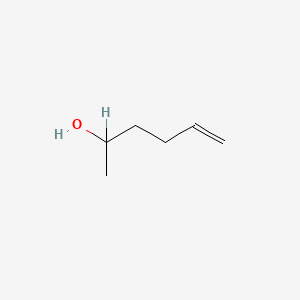
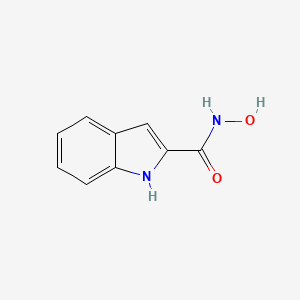
![Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide](/img/structure/B1606892.png)
